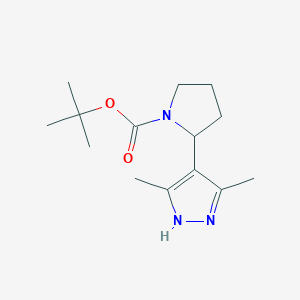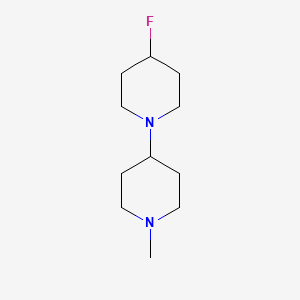
2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C11H5F3N2O2. It is characterized by the presence of a pyrimidine ring substituted with a trifluorophenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 3,4,5-trifluorophenylboronic acid), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., amines) under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce alcohols .
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can interact with enzymes or receptors, modulating their activity. The trifluorophenyl group may enhance the compound’s binding affinity and specificity for its targets . Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions .
Comparison with Similar Compounds
2,3,5-Trifluoropyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2,4,5-Trifluorophenylacetic acid: Similar trifluorophenyl group but with an acetic acid moiety instead of a pyrimidine ring.
2,3,5-Trifluorophenylboronic acid: Similar trifluorophenyl group but with a boronic acid moiety.
Uniqueness: 2-(3,4,5-Trifluorophenyl)pyrimidine-5-carboxylic acid is unique due to the combination of its trifluorophenyl and pyrimidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H5F3N2O2 |
|---|---|
Molecular Weight |
254.16 g/mol |
IUPAC Name |
2-(3,4,5-trifluorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H5F3N2O2/c12-7-1-5(2-8(13)9(7)14)10-15-3-6(4-16-10)11(17)18/h1-4H,(H,17,18) |
InChI Key |
NPCLUONTVXGWIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=NC=C(C=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-methyl-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B11778190.png)
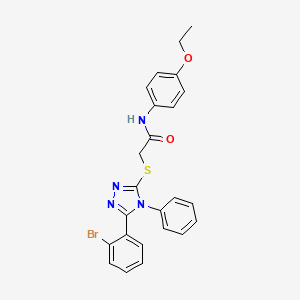

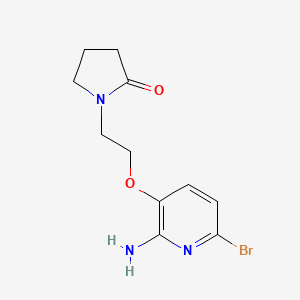
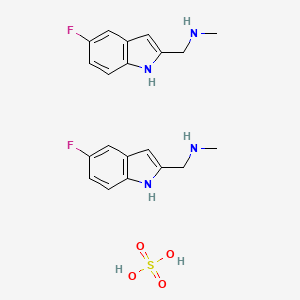
![2-(5,6-Dihydroimidazo[2,1-B]thiazol-6-YL)benzo[B]thiophen-5-amine](/img/structure/B11778209.png)

![tert-Butyl(6-chlorobenzo[d]thiazol-2-yl)carbamate](/img/structure/B11778222.png)
![5-Chloro-7-(3,5-difluorophenethyl)-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11778225.png)

![3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile](/img/structure/B11778245.png)

